3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Overview
Description
The compound “3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine” is a complex organic molecule that contains several functional groups. It has a pyrazolo[3,4-c]pyridine core, which is a type of nitrogen-containing heterocycle. This core is substituted at the 1-position with a tetrahydro-2H-pyran-2-yl group and at the 3 and 7 positions with bromine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolo[3,4-c]pyridine core, the tetrahydro-2H-pyran-2-yl group, and the bromine atoms. The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazolo[3,4-c]pyridine core, the tetrahydro-2H-pyran-2-yl group, and the bromine atoms. The bromine atoms, in particular, could potentially be involved in various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the bromine atoms would likely increase the compound’s molecular weight and could influence its solubility and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of pyrazolo[3,4-c]pyridine derivatives, including methods for introducing various substituents and functional groups, is a significant area of interest. For instance, the work on synthesizing neurotropic activity and structure-activity relationship (SAR) studies of new S-alkyl derivatives of 8-pyrazol-1-yl pyrano[3,4-c]pyridines demonstrates the versatility of these compounds in medicinal chemistry (Shamir Dashyan et al., 2022). Similarly, the development of novel, highly efficient, and recyclable catalysts for the synthesis of pyrazolo[3,4-b]pyridine derivatives underlines the importance of these compounds in green chemistry (Zhang et al., 2016).
Biomedical Applications
The biomedical applications of pyrazolo[3,4-c]pyridines are diverse, reflecting their potential in drug development. For example, certain derivatives have shown promising antiproliferative activity against various cancer cell lines, indicating their potential as anticancer agents (Razmienė et al., 2021). Others have been evaluated for their antinociceptive activity, suggesting their utility in pain management (Bays et al., 1989).
Material Science and Corrosion Inhibition
In material science, certain pyrazolo[3,4-b]pyridines have been investigated as corrosion inhibitors for metals, demonstrating their importance in industrial applications (Dandia et al., 2013). This reflects the compound's potential utility in protecting metal surfaces from corrosion, thus extending their lifespan in various environmental conditions.
Coordination Chemistry
The coordination chemistry of pyrazolo[3,4-b]pyridines and related ligands has also been explored. These compounds can form complexes with various metals, displaying interesting properties for applications in luminescent materials and as potential candidates for biological sensing (Halcrow, 2005).
Future Directions
properties
IUPAC Name |
3,7-dibromo-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br2N3O/c12-10-7-4-5-14-11(13)9(7)16(15-10)8-3-1-2-6-17-8/h4-5,8H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFDODBGKIGNTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CN=C3Br)C(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901155710 | |
Record name | 1H-Pyrazolo[3,4-c]pyridine, 3,7-dibromo-1-(tetrahydro-2H-pyran-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901155710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1416713-26-2 | |
Record name | 1H-Pyrazolo[3,4-c]pyridine, 3,7-dibromo-1-(tetrahydro-2H-pyran-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1416713-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo[3,4-c]pyridine, 3,7-dibromo-1-(tetrahydro-2H-pyran-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901155710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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